molecular formula C4H5BrClN3 B12348216 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole

Cat. No.: B12348216
M. Wt: 210.46 g/mol
InChI Key: VCPJBLCNGZLPTD-UHFFFAOYSA-N
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Description

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole is a heterocyclic organic compound that contains both bromine and chlorine atoms. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both bromine and chlorine atoms in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2-chloroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The triazole ring can be oxidized to form more reactive intermediates, which can then participate in further chemical transformations.

    Reduction: The compound can be reduced to remove the halogen atoms and form simpler triazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to remove halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(2-chloroethyl)-3-amino-1H-1,2,4-triazole, while oxidation can produce this compound N-oxide.

Scientific Research Applications

3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated triazoles on biological systems, including their potential as antimicrobial or anticancer agents.

    Medicine: Research is ongoing to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of halogen atoms in the compound can also enhance its binding affinity to specific targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-bromo-1H-1,2,4-triazole: Lacks the 2-chloroethyl group, which may affect its solubility and overall chemical properties.

    1-(2-bromoethyl)-1H-1,2,4-triazole: Contains a bromine atom in place of the chlorine atom, which may lead to different reactivity and biological effects.

Uniqueness

The unique combination of bromine and chlorine atoms in 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, including the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C4H5BrClN3

Molecular Weight

210.46 g/mol

IUPAC Name

3-bromo-1-(2-chloroethyl)-1,2,4-triazole

InChI

InChI=1S/C4H5BrClN3/c5-4-7-3-9(8-4)2-1-6/h3H,1-2H2

InChI Key

VCPJBLCNGZLPTD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCCl)Br

Origin of Product

United States

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